molecular formula C4H6N2O3 B13818543 2-Pyrrolidinone,1-nitro-

2-Pyrrolidinone,1-nitro-

Cat. No.: B13818543
M. Wt: 130.10 g/mol
InChI Key: AGQFLZYKXKTYAK-UHFFFAOYSA-N
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Description

2-Pyrrolidinone,1-nitro- is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidinone, which is a five-membered lactam. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

The synthesis of 2-Pyrrolidinone,1-nitro- can be achieved through several synthetic routes. One common method involves the nitration of pyrrolidinone using nitric acid under controlled conditions. The reaction typically requires a strong acid catalyst and is carried out at low temperatures to prevent decomposition of the product. Industrial production methods often involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-Pyrrolidinone,1-nitro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of 2-Pyrrolidinone,1-nitro- can yield amine derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: The nitro group in 2-Pyrrolidinone,1-nitro- can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2-Pyrrolidinone,1-nitro- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Derivatives of 2-Pyrrolidinone,1-nitro- are explored for their therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone,1-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities .

Comparison with Similar Compounds

2-Pyrrolidinone,1-nitro- can be compared with other similar compounds, such as:

Properties

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

1-nitropyrrolidin-2-one

InChI

InChI=1S/C4H6N2O3/c7-4-2-1-3-5(4)6(8)9/h1-3H2

InChI Key

AGQFLZYKXKTYAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)[N+](=O)[O-]

Origin of Product

United States

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